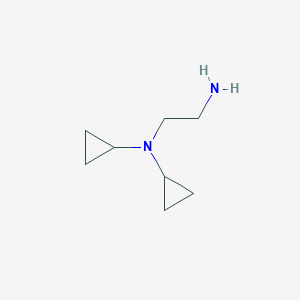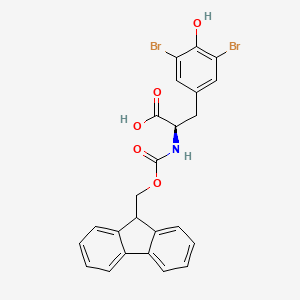
3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one
Descripción general
Descripción
3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one, also known as Methoxetamine (MXE), is a dissociative drug that has gained popularity in recent years due to its unique effects. MXE is a derivative of ketamine, which is commonly used as an anesthetic. MXE is not approved for medical use and is classified as a Schedule I controlled substance in the United States. Despite its legal status, MXE has become a popular recreational drug due to its dissociative and hallucinogenic effects.
Mecanismo De Acción
MXE acts as a dissociative drug by blocking the NMDA receptor, which results in a dissociative state characterized by feelings of detachment from one's surroundings and oneself. MXE also affects other neurotransmitters, including dopamine and serotonin, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects:
MXE has been shown to have a variety of biochemical and physiological effects, including increased heart rate and blood pressure, as well as changes in body temperature and respiration. MXE has also been shown to increase levels of the stress hormone cortisol and to affect the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has been used in a variety of laboratory experiments to study its effects on the brain and behavior. MXE has been shown to produce effects similar to those of ketamine, which has been used as an anesthetic and antidepressant. However, MXE is not approved for medical use and its effects on the brain and behavior are not well understood.
Direcciones Futuras
Future research on MXE should focus on its potential therapeutic uses, particularly in the treatment of depression and anxiety. Studies should also investigate the long-term effects of MXE use on the brain and behavior, as well as the potential for addiction and abuse. Additionally, research should explore the potential for MXE to interact with other drugs and medications.
Aplicaciones Científicas De Investigación
MXE has been the subject of several scientific studies, particularly in the fields of pharmacology and toxicology. MXE has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of memory and learning. MXE has also been shown to interact with other receptors, including the sigma-1 receptor and the serotonin transporter.
Propiedades
IUPAC Name |
3,3-bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-6-4-5-7-10(9)11(15)8-12(13-2)14-3/h4-8,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOICJXAKUQCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=C(NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199320 | |
| Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one | |
CAS RN |
1354963-60-2 | |
| Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354963-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B1463932.png)






![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)


![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)
